molecular formula C8H4F3NO2 B2672720 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- CAS No. 724466-52-8

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-

Cat. No.: B2672720
CAS No.: 724466-52-8
M. Wt: 203.12
InChI Key: JETJKRCFETYCQD-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H4F3NO2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- consists of a benzisoxazole ring with a trifluoromethyl group attached at the 3-position . The molecular weight of this compound is 202.13 g/mol .


Physical and Chemical Properties Analysis

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a solid substance . Its molecular formula is C8H4F3NO2 and it has a molecular weight of 202.13 g/mol .

Scientific Research Applications

Solution-Phase Synthesis of Benzisoxazoles

Research has demonstrated the utility of benzisoxazoles in the solution-phase synthesis of diverse libraries, utilizing cycloaddition reactions for the creation of 3,5,6-trisubstituted benzisoxazoles. These compounds serve as building blocks in chemical synthesis, highlighting their significance in developing new materials and molecules (Dubrovskiy et al., 2013).

Liquid Clathrate Formation

Benzisoxazoles are involved in the formation of liquid clathrates when mixed with ionic liquids and aromatic hydrocarbons. This property suggests potential applications in material science, particularly in creating inclusion compounds and exploring the interactions between aromatic solutes and ionic liquids (Holbrey et al., 2003).

Catalytic Reactions

They have also been used in catalytic reactions, such as Friedel–Crafts acylation reactions using metal triflates in ionic liquids. This research shows benzisoxazoles' role in facilitating organic transformations, offering efficient and greener alternatives for chemical synthesis (Ross & Xiao, 2002).

Antitumor Applications

Some derivatives of benzisoxazoles have been studied for their antitumor properties, indicating their potential in developing new therapeutic agents. This research underscores the chemical versatility and biological relevance of benzisoxazoles in medicinal chemistry (Hutchinson et al., 2001).

Organic NLO Materials

Benzisoxazoles have been examined for their potential as organic non-linear optical (NLO) materials. Studies on their physico-chemical properties and theoretical analyses suggest these compounds could be promising candidates for applications in various NLO devices, highlighting their significance in materials science (Manikandan et al., 2019).

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETJKRCFETYCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724466-52-8
Record name 3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone oxime (Example 70, 0.25 g, 1.13 mmol) in THF (15 mL) was added triphenylphosphine (0.63 g, 2.4 mmol) and the mixture was cooled to 0° C. A solution of DEAD (0.48 mL, 2.3 mmol) in THF (10 mL) was slowly added while the temperature was kept at 0° C., after which the reaction mixture was stirred at 0-5° C. for 4 h. Water (30 mL) was added and the mixture was extracted with EtOAc (3×). The combined organic phases were washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography (EtOAc/hexane (v/v) 1:10 to 3:2 gradient) gave 0.23 g of the title compound with minor impurities. The material was used without further purification. GC-MS [M+H]+:204.
Name
1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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